7-Fluoroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
7-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDISMZBOJPSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302482 | |
| Record name | 7-Fluoro-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352521-51-8 | |
| Record name | 7-Fluoro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352521-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-Fluoroquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance efficiency and reduce environmental impact .
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
7-Fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Cyclization Reactions: The cyano group at the 3rd position can participate in cyclization reactions to form fused ring systems, which are valuable intermediates in the synthesis of complex molecules.
Scientific Research Applications
7-Fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 7-Fluoroquinoline-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, in antibacterial applications, the compound inhibits DNA synthesis by stabilizing the DNA-topoisomerase complex, leading to the formation of double-strand breaks and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which target DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-fluoroquinoline-3-carbonitrile and analogous quinoline derivatives, along with their applications and research significance:
Key Findings:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions in drug synthesis .
Bioactivity Correlations: Nitro-substituted derivatives (e.g., 4-hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile) are explored for antimicrobial activity, leveraging the nitro group’s redox-active properties . Chloro-fluoro combinations (e.g., 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile) are prioritized in kinase inhibitor research due to enhanced target binding .
Synthetic Utility: this compound’s commercial availability and modular structure make it a starting material for derivatization, whereas ethoxy- or trifluoromethyl-substituted analogs require multi-step synthesis .
Biological Activity
7-Fluoroquinoline-3-carbonitrile (7-FQC) is a nitrogen-containing heterocyclic compound characterized by a quinoline ring with a fluorine atom at the 7th position and a cyano group at the 3rd position, with the molecular formula . This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial, antifungal, and antitumor properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
This compound exhibits significant biological activity attributed to its interaction with specific molecular targets. The compound has shown:
- Antibacterial Activity : It inhibits DNA synthesis by stabilizing the DNA-topoisomerase complex, leading to double-strand breaks and subsequent cell death. This mechanism is critical for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Studies indicate that 7-FQC possesses antifungal properties, although specific mechanisms and efficacy against various fungi require further exploration.
- Antitumor Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through mechanisms similar to its antibacterial action, implicating DNA damage as a key pathway in its antitumor effects.
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By stabilizing the complex formed between these enzymes and DNA, 7-FQC effectively prevents the relaxation of supercoiled DNA, leading to cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of 7-FQC, it is beneficial to compare it with related compounds. The following table summarizes key features of several quinoline derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Fluoro-4-quinolinecarboxylic acid | Fluorine at 7th position; carboxylic acid at 4th | Different functional group affects solubility |
| 7-Fluoro-2-methylquinoline | Fluorine at 7th position; methyl group at 2nd | Methyl substitution alters steric hindrance |
| 6-Fluoroquinoline-3-carbonitrile | Fluorine at 6th position; cyano group at 3rd | Different positioning of fluorine changes activity |
| 8-Fluoroquinoline-3-carbonitrile | Fluorine at 8th position; cyano group at 3rd | Unique positioning may affect target interaction |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of 7-FQC in various applications:
- Antimicrobial Efficacy : A study demonstrated that modifications at the 3rd position significantly affect pharmacokinetics and enhance therapeutic efficacy against resistant bacterial strains. The compound showed promising results in inhibiting growth in both sensitive and resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus .
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that 7-FQC exhibited cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to ROS (reactive oxygen species) generation, which contributes to cellular stress and apoptosis .
- Pharmacokinetic Studies : Research into the pharmacokinetics of fluoroquinolones suggests that structural modifications can optimize absorption and distribution profiles. The presence of the fluorine atom is crucial for enhancing membrane permeability and bioavailability .
Q & A
Q. What are the established synthetic routes for 7-fluoroquinoline-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis of this compound can be inferred from analogous quinoline-carbonitrile derivatives. For example:
- Cyano-group introduction : Use cyanation reactions (e.g., nucleophilic substitution with CuCN/KCN under reflux in DMF) on halogenated intermediates .
- Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) at the 7-position of the quinoline core, followed by nitrile formation .
- Optimization : Adjust solvents (e.g., DMF vs. THF), catalysts (e.g., Pd for cross-coupling), and temperature (80–120°C) to improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Table 1 : Example Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nitrile formation | CuCN, DMF, 120°C, 12h | 45–60% | |
| Fluorination | Selectfluor®, CH₃CN, 80°C, 6h | 50–70% |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm fluorine and nitrile group positions. Fluorine’s deshielding effect shifts signals downfield (e.g., ¹⁹F NMR δ ≈ −110 to −120 ppm) .
- X-ray crystallography : Resolve molecular packing and bond angles (e.g., C–F bond length ~1.34 Å; C≡N ~1.15 Å) .
- Mass spectrometry : HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₆FN₂: 177.0525) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
- Functional group modifications : Replace the 3-cyano group with carboxamide or ester moieties to enhance solubility and bioactivity .
- Fluorine position : Compare 6- vs. 7-fluoro analogs using in vitro MIC assays against S. aureus and E. coli .
- Data interpretation : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to bacterial DNA gyrase .
Q. How should researchers address contradictions in pharmacological data for this compound derivatives?
- Replicate experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .
- Control variables : Test purity (>95% via HPLC) and stability (e.g., degradation in PBS over 24h) .
- Meta-analysis : Compare results across studies (e.g., IC₅₀ discrepancies in kinase inhibition) using statistical tools (ANOVA, t-tests) .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study fluorine’s electron-withdrawing effects on the nitrile group .
- Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 5.2 eV for fluorinated vs. 5.8 eV for non-fluorinated analogs) .
- Solvent effects : Simulate polarity impacts (e.g., water vs. DMSO) on tautomerization using COSMO-RS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
